molecular formula C15H24BF3LiNO3 B13910649 Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate

Cat. No.: B13910649
M. Wt: 341.1 g/mol
InChI Key: DBWNPFPQRZXORS-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate is a chemical compound with the molecular formula C15H24BF3LiNO3 and a molecular weight of 341.11 g/mol . This compound is known for its unique structure, which includes a borate group bonded to a pyridine ring substituted with a trifluoromethyl group and three isopropoxy groups. It is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate typically involves the reaction of lithium borohydride with 4-(trifluoromethyl)pyridine-2-boronic acid in the presence of isopropanol. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate involves its ability to interact with various molecular targets through its borate and pyridine groups. The compound can form stable complexes with metal ions and other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H24BF3LiNO3

Molecular Weight

341.1 g/mol

IUPAC Name

lithium;tri(propan-2-yloxy)-[4-(trifluoromethyl)pyridin-2-yl]boranuide

InChI

InChI=1S/C15H24BF3NO3.Li/c1-10(2)21-16(22-11(3)4,23-12(5)6)14-9-13(7-8-20-14)15(17,18)19;/h7-12H,1-6H3;/q-1;+1

InChI Key

DBWNPFPQRZXORS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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